molecular formula C12H15ClN2O2 B8436130 2-(4-Amino-2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone

2-(4-Amino-2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone

Cat. No.: B8436130
M. Wt: 254.71 g/mol
InChI Key: KKZOOXZQQFUGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-[(4-amino-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H15ClN2O2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(14)5-10(8)13/h3-5H,6-7,14H2,1-2H3

InChI Key

KKZOOXZQQFUGCU-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=C(C=C2)N)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)Nc1ccc(CN2OCC(C)(C)C2=O)c(Cl)c1
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 8.4 grams (0.026 mole) of 2-[2-chloro-4-(ethoxycarbonylamino)phenyl]methyl-4,4-dimethyl-3-isoxazolidinone in 100 ml of chloroform, under an argon atmosphere and at ambient temperature, was carefully added dropwise 6.0 grams (0.03 mole) of iodotrimethylsilane. Upon completion of addition the reaction mixture was warmed to 60° C. where it stirred for 16 hours. Five ml of methanolic 2N hydrochloric acid was added to the reaction mixture. The solution was stirred for 10 minutes, then concentrated under reduced pressure to a residual solid. The solid was triturated in 25 ml of water. The water/solid mixture was neutralized with aqueous saturated sodium bicarbonate solution. The solid was collected by filtration to give 2-(4-amino-2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone; m.p. 106°-108° C.
Name
2-[2-chloro-4-(ethoxycarbonylamino)phenyl]methyl-4,4-dimethyl-3-isoxazolidinone
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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6 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a stirred solution of 2.0 grams (0.006 mole) of 2-[2-chloro-4-(1,1-dimethylethoxycarbonylamino)phenyl]methyl-4,4-dimethyl-3-isoxazolidinone in 10 ml of methylene chloride was added dropwise a solution of 10 ml of trifluoroacetic acid in 10 ml of methylene chloride. Upon completion of addition the reaction mixture stirred at ambient temperature for 3.5 hours. The reaction mixture was slurried with 50 ml of water and neutralized with a saturated aqueous solution of potassium carbonate. A solid precipitate was collected by filtration to give 1.3 grams of 2-(4-amino-2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone; m.p. 106°-108° C.
Name
2-[2-chloro-4-(1,1-dimethylethoxycarbonylamino)phenyl]methyl-4,4-dimethyl-3-isoxazolidinone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
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reactant
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10 mL
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solvent
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10 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
Type
reactant
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0 (± 1) mol
Type
reactant
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